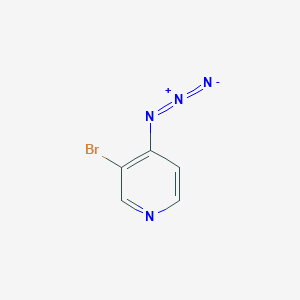
ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride is a chemical compound with the molecular formula C5H10ClN5O2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its stability and reactivity, making it valuable in synthetic chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride typically involves the cycloaddition of nitriles with azides. One common method is the [2+3]-cycloaddition between a nitrile and an azide, which generates the tetrazole ring . This reaction often requires the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions usually involve the use of strong Lewis acids or amine salts to activate the azide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and safer methods, such as using less hazardous reagents and optimizing reaction conditions to minimize the risk of explosion and toxicity. The exact industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation, even with strong oxidizing agents.
Reduction: Reduction reactions can modify the tetrazole ring, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the ethyl ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted tetrazole compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride involves its interaction with various molecular targets and pathways. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing biological processes . These interactions can lead to a range of biological effects, such as antibacterial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(2H-tetrazol-5-yl)acetate: Similar structure but lacks the amino group, which may affect its reactivity and biological activity.
5-Amino-2-methyl-2H-tetrazole: Contains a tetrazole ring with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride is unique due to its combination of the tetrazole ring and the amino group, which provides distinct reactivity and potential for various applications. Its stability and ability to form non-covalent interactions make it a valuable compound in research and industry .
Propiedades
IUPAC Name |
ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2.ClH/c1-2-12-5(11)3(6)4-7-9-10-8-4;/h3H,2,6H2,1H3,(H,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBKCZJGOQMUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NNN=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6613254.png)
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)




![6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6613294.png)
![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)



![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)

![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)
